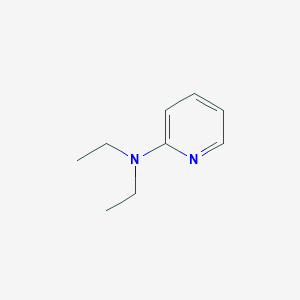

2-Diethylaminopyridine

Vue d'ensemble

Description

2-Diethylaminopyridine (2-DEAP) is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is an important intermediate in the synthesis of many compounds, and its use has been increasing in recent years due to its versatility in the lab. 2-DEAP is a colorless, volatile liquid that is soluble in many organic solvents and has a boiling point of 65°C. It is a highly reactive compound that can be used to synthesize a variety of compounds, including drugs, agrochemicals, and other organic compounds.

Applications De Recherche Scientifique

Synthesis and Chemical Applications

2-Diethylaminopyridine and its derivatives are utilized in various chemical synthesis processes. For instance, they serve as intermediates in the preparation of other complex chemical compounds. One example is the efficient synthesis of 2-aminopyridine derivatives, which are significant due to their antimicrobial properties. These derivatives can be synthesized using enaminones as key precursors under solvent-free conditions, indicating the versatility and importance of 2-diethylaminopyridine in chemical synthesis (Kibou et al., 2022). Additionally, 2-diethylaminopyridine N-oxide complexes have been formed with various cobalt(II) salts, showcasing its role in the formation of complexes which have potential applications in catalysis and materials science (West & Nowak, 1981).

Biomedical Research

In biomedical research, 2-diethylaminopyridine derivatives are explored for their potential therapeutic applications. For example, ruthenium(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid have been synthesized and characterized for their potential anticancer activity. These complexes are of interest due to their ability to target cancer cells effectively (Pierroz et al., 2012). Moreover, derivatives of 2-diethylaminopyridine, such as 4-diethylaminopyridine (DEAP), have been studied for their photophysical properties, which can have applications in the development of fluorescent probes for biological systems (Szydłowska et al., 2007).

Environmental and Energy Research

In the field of environmental science and energy research, 2-diethylaminopyridine derivatives are also being explored. For instance, the compound 4-Diethylamino-2-butanol (DEAB) has been investigated for its role in carbon dioxide absorption, which is critical for developing technologies for carbon capture and storage (Masoumi et al., 2014).

Safety And Hazards

Propriétés

IUPAC Name |

N,N-diethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-11(4-2)9-7-5-6-8-10-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPITCBWOUOJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40957483 | |

| Record name | N,N-Diethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Diethylaminopyridine | |

CAS RN |

36075-06-6 | |

| Record name | 36075-06-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

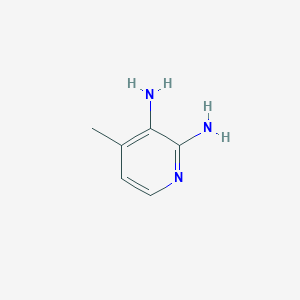

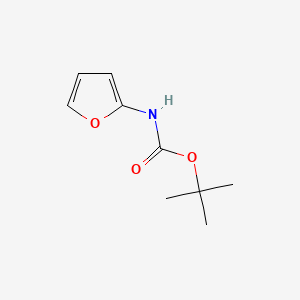

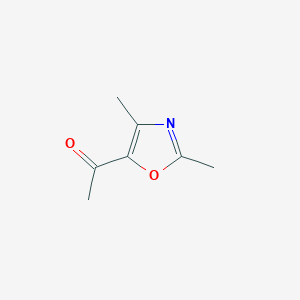

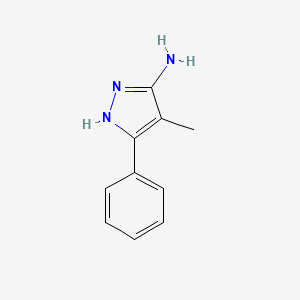

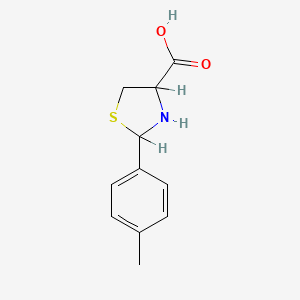

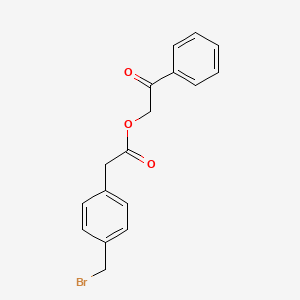

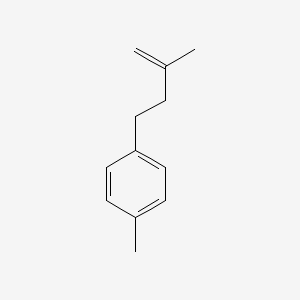

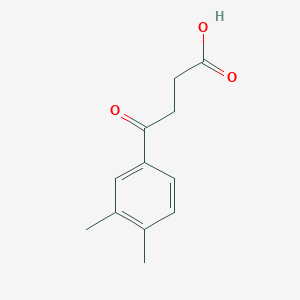

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-Diethylaminopyridine in organic synthesis, specifically involving pyridines?

A1: 2-Diethylaminopyridine can act as a precursor in the synthesis of substituted pyridines. Research shows that 3-bromo-2-diethylaminopyridine, when treated with potassium hexamethyldisilazide (KHMDS) and an amine, undergoes regioselective amination to yield 3- and 4-aminated pyridines. This reaction is proposed to proceed through the formation of pyridyne intermediates. []

Q2: Can you elaborate on the regioselectivity observed in reactions involving 2-Diethylaminopyridine derivatives?

A2: Studies demonstrate that the presence of a 2-diethylamino substituent on the pyridine ring influences the regiochemical outcome of nucleophilic substitution reactions. When 3-bromo-2-diethylaminopyridine reacts with alcohols in the presence of a strong base (t-BuOK) and 18-crown-6, the substitution occurs predominantly at the 4-position, yielding 4-alkoxy-2-diethylaminopyridines. This regioselectivity is attributed to the electronic and steric effects of the 2-diethylamino group, directing the nucleophilic attack to the less hindered 4-position. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[2.4]heptan-4-ol](/img/structure/B1296763.png)